molecular formula C19H19N5O2 B2999677 6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2176124-84-6

6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No. B2999677
CAS RN: 2176124-84-6
M. Wt: 349.394
InChI Key: DFDFQACPWOGQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It is part of a series of compounds that were synthesized and evaluated for their in vitro anti-HIV-1 activity .


Synthesis Analysis

The synthesis of these compounds involves the incorporation of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, which is a bicyclic system containing two nitrogen atoms in both six-membered rings . The compound also contains a cyclopropyl group, an azetidin-3-yl group, and a dihydropyridazin-3-one group .

Scientific Research Applications

Chemical Synthesis Methods

A general route for synthesizing a novel class of pyridazin-3-one derivatives, which includes compounds related to the chemical , was developed by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds. This method produced pyridazin-3-one derivatives as the sole isolable products in excellent yield (Ibrahim & Behbehani, 2014).

Antimicrobial Applications

A series of pyridines, pyrimidinones, and oxazinones, including those similar to the specified compound, were synthesized as antimicrobial agents using citrazinic acid as a starting material. Many of these compounds demonstrated good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid used as reference drugs (Hossan et al., 2012).

Anti-inflammatory Applications

Another related study synthesized pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents. The pharmacological screening showed that many of these compounds have significant anti-inflammatory activity, comparable to Prednisolone® as a reference drug (Amr et al., 2007).

Synthesis for Pharmaceuticals

Dihydropyrimidine derivatives, related to the specified compound, have been prepared for use in drugs and pharmaceuticals. These derivatives showed antimicrobial activities, highlighting their potential in medical applications (Dangar, 2017).

Mechanism of Action

The mechanism of action of these compounds involves binding to the active site of HIV-1 integrase (IN), an enzyme essential for retroviral replication . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .

Future Directions

The compounds in this series, including “6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one”, show promise as potential anti-HIV-1 agents . Future research could focus on optimizing the synthesis process, further investigating the mechanism of action, and conducting more extensive safety and efficacy tests.

properties

IUPAC Name

2-[3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-18-7-6-15(14-4-5-14)21-24(18)12-13-10-22(11-13)17-9-19(26)23-8-2-1-3-16(23)20-17/h1-3,6-9,13-14H,4-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDFQACPWOGQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.